REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:5]=1[NH2:11].[C:13]1(C)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(B(O)O)C=CC=CC=1>CO.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=[CH:6][C:5]=1[NH2:11])=[O:12] |f:2.3.4,^1:41,43,62,81|
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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COC(C1=C(C=CC(=C1)Br)N)=O
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Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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14.8 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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0.5 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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2.2 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 4 h.
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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FILTRATION
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Details
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The insoluble matter was filtered off
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Type
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CUSTOM
|
Details
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the phases were separated
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (100 ml)
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Type
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WASH
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Details
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the combined organic phases were washed with water (2×80 ml), diluted aqueous ammoniac (80 ml) and saturated aqueous sodium chloride (80 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Name
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|
Type
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product
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Smiles
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COC(=O)C=1C=C(C=CC1N)C1=CC=CC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |